molecular formula C28H39N3O12 B8147345 Pomalidomide-PEG6-COOH

Pomalidomide-PEG6-COOH

Cat. No.: B8147345
M. Wt: 609.6 g/mol
InChI Key: NBDBXIANAMQQQU-UHFFFAOYSA-N
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Description

Pomalidomide-PEG6-COOH is a conjugate compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. Pomalidomide is part of the immunomodulatory imide drug (IMiD) class, which includes thalidomide and lenalidomide. These compounds are known for their anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG6-COOH typically involves the conjugation of pomalidomide with a PEG linker that has a carboxylic acid functional group. The process begins with the activation of the carboxylic acid group on the PEG linker, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated ester then reacts with the amino group on pomalidomide to form the desired conjugate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG6-COOH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound .

Scientific Research Applications

Pomalidomide-PEG6-COOH has a wide range of scientific research applications:

    Chemistry: Used in the development of novel drug delivery systems and as a building block for more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies, particularly in the form of proteolysis-targeting chimeras (PROTACs).

    Industry: Utilized in the production of advanced pharmaceuticals and bioconjugates.

Mechanism of Action

Pomalidomide-PEG6-COOH exerts its effects primarily through the pomalidomide moiety, which binds to the E3 ligase cereblon (CRBN). This binding redirects the ligase’s activity towards the degradation of specific proteins involved in cancer cell survival and proliferation. The PEG linker enhances the solubility and bioavailability of the compound, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG6-COOH is unique due to its combination of pomalidomide with a PEG linker and a carboxylic acid group. This structure enhances its solubility, bioavailability, and potential for further functionalization, making it a versatile compound for various scientific and medical applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDBXIANAMQQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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